9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are known to have various biological activities and are used in the medical and pharmaceutical fields .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized using various methods. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via a regioselective synthetic route involving alkylation with an alkyl halide . In another study, pyrimidine-thiones were synthesized via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .Scientific Research Applications
Fluorescent Properties and Imaging Applications
A study focused on the synthesis and properties of fluorodipyrrinones, highlighting their potential as cholephilic fluorescence and 19F MRI imaging agents for probing liver and biliary metabolism. These compounds, upon intravenous injection in rats, were largely excreted unchanged in bile, showcasing their potential for imaging applications (Boiadjiev et al., 2006).
Synthesis and Chemical Properties
Research on the efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines has been reported. This synthesis pathway underscores the versatility of purine derivatives in chemical transformations (Carvalho et al., 2007).
Spectral and Photophysical Studies
Spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been studied, focusing on their fluorescence behavior in various solvents and pH conditions. This research contributes to understanding the photophysical properties of purine derivatives for potential applications in drug design (Wenska et al., 2004).
Crystal Structure Analysis
The crystal structure and molecular docking study of a pyrimidine derivative highlighted its potential in medicinal and pharmaceutical applications. The study emphasizes the compound's structural features that may influence its biological activity (Gandhi et al., 2016).
Antitumor and Antiviral Nucleosides
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) derivatives have been identified as potent cytostatic or cytotoxic agents, highlighting their significance in designing antitumor and antiviral nucleosides. These compounds demonstrate the potential for development into therapeutic agents (Perlíková & Hocek, 2017).
Urease Inhibition
A study on the synthesis and urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones provides insights into their potential as inhibitors, contributing to the development of novel therapeutic agents (Rauf et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as 9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s mode of action is likely related to its ability to inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can potentially disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases can affect various biochemical pathways. For instance, it can disrupt the signaling pathways that regulate cell growth and differentiation, leading to potential anticancer activity . .
Pharmacokinetics
Many pyrimidine derivatives have been found to possess promising anticancer activity , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their targets in the body effectively.
Result of Action
The result of the compound’s action is likely to be the disruption of cellular signaling processes, leading to potential anticancer activity . By inhibiting protein kinases, the compound can disrupt the signaling pathways that regulate cell growth and differentiation . This can potentially lead to the death of cancer cells or the inhibition of their growth.
Properties
IUPAC Name |
9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLKYHCZODWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.